molecular formula C18H15F4NO B5604975 1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one

1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one

Cat. No. B5604975
M. Wt: 337.3 g/mol
InChI Key: VBSRIYIXPYPPQP-UHFFFAOYSA-N
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Description

The molecule "1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one" belongs to a class of compounds that are of significant interest in the field of medicinal chemistry and organic synthesis. Incorporation of fluorine atoms into organic molecules often enhances their properties, such as solubility, metabolic stability, and bioavailability, making fluorinated compounds highly valuable in agricultural and medicinal chemistry (Khangarot & Kaliappan, 2013).

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine derivatives involves several key steps, including the stereospecific double fluorination of precursors, leading to high yields of desired products. For example, N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful synthons for medicinal chemistry applications, have been synthesized with high efficiency (Singh & Umemoto, 2011).

Molecular Structure Analysis

A computational study of benzylpyrrolidine and its fluorinated derivatives revealed the influence of fluorine substitution on the structural directing effects in synthesis processes, highlighting how the molecular structure impacts the synthesis outcomes of materials like the aluminophosphate AlPO-5 (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

Fluorinated compounds, including those with a pyrrolidine backbone, exhibit diverse reactivity, facilitating their use in a wide range of chemical reactions. The introduction of fluorine atoms or trifluoromethyl groups can dramatically alter the chemical reactivity and physical properties of the molecules, making them suitable for various applications in organic synthesis and drug development (Umemoto et al., 2010).

Physical Properties Analysis

The physical properties of fluorinated organic molecules are significantly impacted by the presence of fluorine atoms. These effects include changes in solubility, boiling points, and stability, which are crucial for the development of pharmaceuticals and materials with specific physical characteristics (Sheybani et al., 2023).

Chemical Properties Analysis

The chemical properties of compounds like "this compound" are greatly influenced by their fluorinated components. Fluorination can increase metabolic stability and bioavailability, making these compounds particularly useful in medicinal chemistry. Moreover, the introduction of fluorine atoms can enhance the molecule's binding affinity to certain biological targets, increasing its therapeutic potential (Khangarot & Kaliappan, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s designed to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. If it shows promise as a drug, for example, further studies could be conducted to optimize its structure, evaluate its efficacy, and assess its safety .

properties

IUPAC Name

1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4NO/c19-16-9-15(18(20,21)22)7-6-13(16)10-23-11-14(8-17(23)24)12-4-2-1-3-5-12/h1-7,9,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSRIYIXPYPPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=C(C=C2)C(F)(F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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